molecular formula C9H10N2 B009653 4,7-Dimethyl-1H-benzo[d]imidazole CAS No. 101102-39-0

4,7-Dimethyl-1H-benzo[d]imidazole

Cat. No. B009653
M. Wt: 146.19 g/mol
InChI Key: UYWXGJXLVYLKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that is widely used in scientific research. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 4,7-Dimethyl-1H-benzo[d]imidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities by interfering with various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been suggested that the compound may interact with specific receptors in the cell, leading to its biological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,7-Dimethyl-1H-benzo[d]imidazole are diverse and depend on the specific biological activity being studied. The compound has been shown to inhibit the growth of bacterial and fungal strains by interfering with their cellular processes. Additionally, it has been found to induce cell death in cancer cells, making it a potential cancer therapy. Furthermore, 4,7-Dimethyl-1H-benzo[d]imidazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4,7-Dimethyl-1H-benzo[d]imidazole in lab experiments include its diverse biological activities and its high yield and purity synthesis method. Additionally, the compound is relatively stable and can be stored for extended periods without degradation. However, the limitations of using 4,7-Dimethyl-1H-benzo[d]imidazole in lab experiments include its potential toxicity and its limited solubility in certain solvents.

Future Directions

The potential therapeutic applications of 4,7-Dimethyl-1H-benzo[d]imidazole are vast and include its use as an antimicrobial, antitumor, and anti-inflammatory agent. Future research should focus on identifying the specific cellular processes and receptors that are targeted by the compound, as well as optimizing its biological activity and reducing its toxicity. Additionally, research should be conducted to identify new potential therapeutic applications for 4,7-Dimethyl-1H-benzo[d]imidazole, such as its use in the treatment of neurological disorders or metabolic diseases.
Conclusion:
In conclusion, 4,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that has diverse biological activities and potential therapeutic applications. The compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, and future research should focus on identifying its specific mechanism of action and optimizing its biological activity. Despite its potential toxicity and limited solubility, 4,7-Dimethyl-1H-benzo[d]imidazole remains a promising candidate for the development of new therapeutics.

Scientific Research Applications

4,7-Dimethyl-1H-benzo[d]imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains and has shown promising results as a potential antimicrobial agent. Additionally, it has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Furthermore, 4,7-Dimethyl-1H-benzo[d]imidazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

CAS RN

101102-39-0

Product Name

4,7-Dimethyl-1H-benzo[d]imidazole

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4,7-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H10N2/c1-6-3-4-7(2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11)

InChI Key

UYWXGJXLVYLKDI-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)N=CN2

Canonical SMILES

CC1=C2C(=C(C=C1)C)N=CN2

synonyms

1H-Benzimidazole,4,7-dimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,3-diamino-p-xylene (5.1 g), formic acid (88%, 200 mL) and 12N HCl (20 mL) is heated to reflux for 3 hours. The resulting mixture is cooled to room temperature and rotary evaporated. The residue is diluted with water (100 mL), then basified with ammonium hydroxide (28-30%). The suspension is extracted with ethyl acetate (3×100 mL). The combined extracts are dried over MgSO4 and rotary evaporated to afford 4,7-dimethylbenzimidazole as a yellow solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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